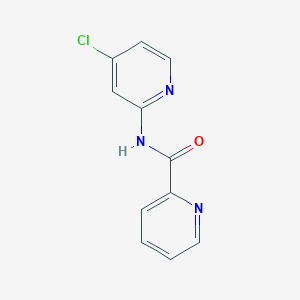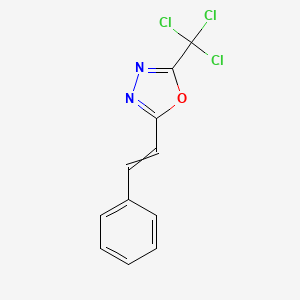
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpyridine: This method involves the chlorination of 2-ethylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Alkylation of pyridine: Another method involves the alkylation of pyridine with 2-chloroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-(2-chloroethyl)pyridine often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Synthetic Routes and Reaction Conditions:
Nitration of phenol: The most common method for synthesizing involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Alternative nitration methods: Other methods include the use of nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide, which can provide more controlled nitration conditions.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol typically involves batch processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic substitution: 2-(2-Chloroethyl)pyridine readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine-2-carboxylic acid derivatives.
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol under controlled conditions.
Common Reagents and Conditions:
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst are employed.
Major Products:
Reduction: Products include 2,4,6-triaminophenol.
Substitution: Products include halogenated derivatives of 2,4,6-trinitrophenol .
Scientific Research Applications
2-(2-Chloroethyl)pyridine
Chemistry: : Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . Biology : Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes . Medicine : Explored for its potential use in the development of anticancer agents . Industry : Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
2,4,6-Trinitrophenol
Chemistry: : Used as a reagent in analytical chemistry for the detection of metals and other compounds . Biology : Studied for its effects on biological systems, particularly its toxicological properties . Medicine : Historically used as an antiseptic and in the treatment of burns . Industry : Employed in the manufacture of explosives, dyes, and other industrial products .
Mechanism of Action
2-(2-Chloroethyl)pyridine
Mechanism: : The compound exerts its effects primarily through alkylation reactions, where the chloroethyl group reacts with nucleophilic sites on biomolecules . Molecular Targets and Pathways : Targets include DNA, proteins, and other cellular components, leading to disruption of cellular processes and potential cytotoxic effects .
2,4,6-Trinitrophenol
Mechanism: : The compound acts as a strong oxidizing agent, causing oxidative stress and damage to cellular components . Molecular Targets and Pathways : Targets include cellular membranes, proteins, and nucleic acids, leading to cell death and tissue damage .
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: Similar in structure but lacks the aromatic pyridine ring.
2-chloroethylbenzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness: : The presence of the pyridine ring in 2-(2-chloroethyl)pyridine imparts unique electronic properties and reactivity compared to its analogs .
Similar Compounds
2,4-dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol .
2,4,6-trinitrotoluene: Contains a methyl group instead of a hydroxyl group.
Uniqueness: : The hydroxyl group in 2,4,6-trinitrophenol contributes to its strong acidic properties and reactivity, distinguishing it from other nitroaromatic compounds .
Properties
CAS No. |
69603-38-9 |
|---|---|
Molecular Formula |
C13H11ClN4O7 |
Molecular Weight |
370.70 g/mol |
IUPAC Name |
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN.C6H3N3O7/c8-5-4-7-3-1-2-6-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6H,4-5H2;1-2,10H |
InChI Key |
SZKZDBNLINZQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





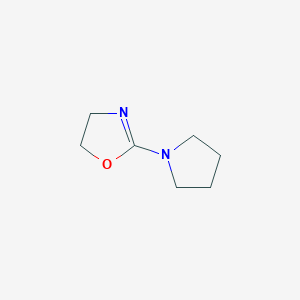
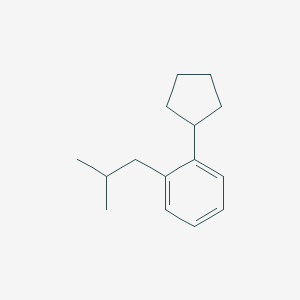
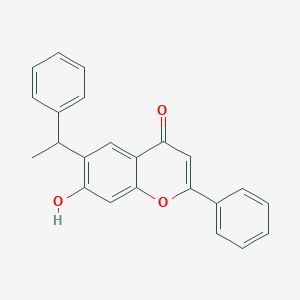
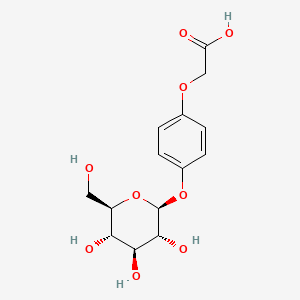
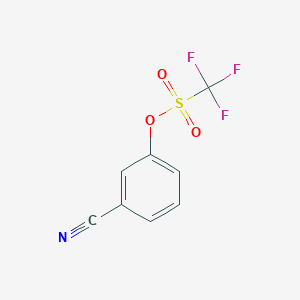
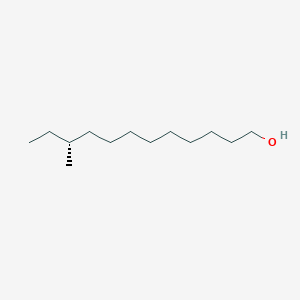
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
